molecular formula C48H59F3NO5PS B3239962 1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide CAS No. 1424201-66-0

1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide

Cat. No.: B3239962
CAS No.: 1424201-66-0
M. Wt: 850 g/mol
InChI Key: DUTYXKQLICBMKD-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide involves multiple steps. One common method includes the reaction of phenyl-bis(trifluoromethanesulfonimide) with various reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like 4-dimethylaminopyridine (DMAP). The process involves cooling the reaction mixture to -40°C and then gradually adding trifluoromethylsulfonyl fluoride gas .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using larger reactors. The process involves maintaining a vacuum and precise temperature control to ensure high yield and purity. The final product is often recrystallized using solvents like toluene to obtain a white crystalline solid with a high purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and lithium bis(trimethylsilyl)amide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups act as strong electron-withdrawing entities, stabilizing negative charges in transition states and facilitating various chemical transformations. The compound can activate substrates and stabilize partially developing negative charges, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide is unique due to its complex structure, which combines multiple functional groups and a rigid framework. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H59F3NO5PS/c1-25(2)33-21-37(27(5)6)41(38(22-33)28(7)8)35-15-13-31-17-19-47-20-18-32-14-16-36(42-39(29(9)10)23-34(26(3)4)24-40(42)30(11)12)46(44(32)47)57-58(53,56-45(35)43(31)47)52-59(54,55)48(49,50)51/h13-16,21-30H,17-20H2,1-12H3,(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTYXKQLICBMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H59F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide

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